molecular formula C8H11NO2 B12880983 ethyl 4-methyl-2H-pyrrole-5-carboxylate CAS No. 408517-57-7

ethyl 4-methyl-2H-pyrrole-5-carboxylate

Cat. No.: B12880983
CAS No.: 408517-57-7
M. Wt: 153.18 g/mol
InChI Key: UNTGIINPGVOEIZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its presence in various biologically active molecules .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2H-pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-methyl-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .

Biological Activity

Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by its pyrrole ring structure, which is known for conferring various biological activities. The compound can be synthesized through various methods, including cyclization reactions involving substituted carboxylic acids and amines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of pyrrole compounds, including this compound, showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Anticancer Effects

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with a particular focus on its effects on the ERK5 signaling pathway, which is implicated in cancer cell growth and survival. The inhibition of ERK5 by derivatives of this compound has been linked to reduced cell migration and increased apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to:

  • Inhibition of enzyme activity: The compound may inhibit key enzymes involved in metabolic pathways.
  • Alteration of cellular signaling: By modulating pathways such as ERK5, it influences processes like cell proliferation and apoptosis .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. For instance, modifications at specific positions on the pyrrole ring have been shown to enhance antimicrobial and anticancer activities. A summary of relevant findings is presented in the table below.

StudyBiological ActivityKey Findings
AntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption.
AnticancerInhibits ERK5 pathway; reduces proliferation in cancer cell lines.
CytotoxicityInduces apoptosis in HeLa cells; correlates with concentration-dependent effects.

Case Studies

  • Antimicrobial Activity : A study conducted on a series of pyrrole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
  • Cancer Treatment Potential : In vitro experiments highlighted that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM, demonstrating its potential as a lead compound for further development in anticancer therapies .

Properties

CAS No.

408517-57-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 4-methyl-2H-pyrrole-5-carboxylate

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4H,3,5H2,1-2H3

InChI Key

UNTGIINPGVOEIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NCC=C1C

Origin of Product

United States

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